Methyl 5-nitro-2-furoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 5-nitro-2-furoate is a nitrofuran derivative . Nitrofurans are a class of drugs that are known to have antimicrobial properties.
Mode of Action
It has been reported that the reduction of this compound using milk xanthine oxidase forms methyl 5-hydroxylamino-2-furoate and methyl 5-amino-2-furoate . This suggests that the compound may undergo enzymatic reduction in biological systems, which could potentially lead to the formation of reactive intermediates. These intermediates may interact with various cellular targets, leading to the observed biological effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is a solid powder that may cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, it should be handled with care, preferably in a well-ventilated area, and personal protective equipment should be worn . Furthermore, the compound should be stored in a well-ventilated place with the container kept tightly closed .
Biochemical Analysis
Biochemical Properties
Methyl 5-nitro-2-furoate has been reported to interact with milk xanthine oxidase, an enzyme involved in purine metabolism . The reduction of this compound using this enzyme results in the formation of methyl 5-hydroxylamino-2-furoate and methyl 5-amino-2-furoate .
Cellular Effects
While specific cellular effects of this compound are not extensively documented, structurally related furan compounds have been shown to block the ion conductance in human Aquaporin-1 (AQP1) channels and slow cancer cell migration and invasion
Molecular Mechanism
Its reduction by milk xanthine oxidase suggests that it may participate in redox reactions
Dosage Effects in Animal Models
Safety data sheets indicate that the compound may cause skin and eye irritation, and may also cause respiratory irritation .
Metabolic Pathways
Its interaction with milk xanthine oxidase suggests it may be involved in purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-nitro-2-furoate can be synthesized through the nitration of methyl 2-furoate. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the furan ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of nitrating agents and the use of efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization techniques to achieve the desired purity levels .
Types of Reactions:
Reduction: this compound undergoes reduction reactions to form methyl 5-hydroxylamino-2-furoate and methyl 5-amino-2-furoate.
Substitution: The nitro group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Milk xanthine oxidase, hydrogen gas with a palladium catalyst.
Substituting Agents: Hydrazine, amines, and other nucleophiles.
Major Products Formed:
Reduction Products: Methyl 5-hydroxylamino-2-furoate, methyl 5-amino-2-furoate.
Substitution Products: 5-nitro-2-furoylhydrazine, 5-nitro-2-furamide.
Scientific Research Applications
Comparison with Similar Compounds
Methyl 2-furoate: A precursor in the synthesis of methyl 5-nitro-2-furoate.
5-Nitro-2-furoic acid: Another nitrofuran derivative with similar chemical properties.
Methyl 5-hydroxylamino-2-furoate: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific nitro substitution at the 5-position of the furan ring, which imparts distinct chemical reactivity and biological activity. This positional specificity allows for selective reactions and the formation of unique derivatives that are not easily accessible from other similar compounds .
Properties
IUPAC Name |
methyl 5-nitrofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLKCGPAJUYGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172049 | |
Record name | Methyl 5-nitro-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-23-3 | |
Record name | Methyl 5-nitro-2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1874-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-nitro-2-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1874-23-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-nitro-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1874-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 5-NITRO-2-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QM4E6J90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 5-nitro-2-furoate interact with xanthine oxidase, and what are the downstream effects?
A1: Research indicates that this compound undergoes reduction when exposed to milk xanthine oxidase. [] This enzymatic reduction leads to the formation of two key metabolites: Methyl 5-hydroxylamino-2-furoate and Methyl 5-amino-2-furoate. [] The identification of these metabolites suggests a possible metabolic pathway for this compound involving reduction of the nitro group.
Q2: Does this compound exhibit any inhibitory effects on biological channels?
A2: Interestingly, unlike some of its structural analogs, this compound did not demonstrate inhibitory effects on human Aquaporin-1 (AQP1) ion channels. [] This finding highlights the importance of specific structural features in mediating interactions with biological targets.
Q3: Are there any documented effects of this compound on cellular structures or processes?
A3: Studies have shown that this compound can impact cellular structures, particularly the actin cytoskeleton. [] This disruption of the actin cytoskeleton ultimately leads to reduced cell motility across various cancer cell lines, regardless of their AQP1 expression levels. [] This observation suggests that this compound's effect on cell motility might involve mechanisms beyond AQP1 inhibition.
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